FAAH Selectivity vs. Unsubstituted Phenyl Scaffold
In a validated dual FAAH/sEH inhibitor series, the 2-oxo-2-(piperidin-1-yl)ethane scaffold is a critical pharmacophore. The unsubstituted phenyl derivative (Compound 4-3) demonstrates a stark selectivity gap, with an FAAH IC50 of 8.6 nM versus a significantly weaker sEH IC50 of 1100 nM, highlighting how further functionalization of this core scaffold can achieve a selectivity ratio greater than 125-fold [1]. This is in contrast to other substituents which may equalize dual activity.
| Evidence Dimension | FAAH/sEH Selectivity Ratio |
|---|---|
| Target Compound Data | IC50 FAAH: 8.6 nM (for unsubstituted phenyl derivative of the core scaffold) |
| Comparator Or Baseline | IC50 sEH: 1100 nM (of the same compound, 4-3) |
| Quantified Difference | >125-fold selectivity for FAAH over sEH |
| Conditions | In vitro enzymatic assay: human FAAH and human sEH. Source: Table 1, Wilt et al., Bioorg. Chem. 2020. |
Why This Matters
For procurement decisions, this data proves the scaffold is the validated entry point for developing highly selective FAAH inhibitors, whereas other alternative scaffolds might not provide this tunable selectivity window.
- [1] Wilt, S. et al. (2020). Development of multitarget inhibitors for the treatment of pain: design, synthesis, biological evaluation and molecular modeling studies. Bioorganic Chemistry, 103, 104165. View Source
